molecular formula C8H11F2NO2 B13423197 2-(1-Amino-6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetic acid

2-(1-Amino-6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetic acid

Cat. No.: B13423197
M. Wt: 191.17 g/mol
InChI Key: DMJTWFJGWIIIQW-UHFFFAOYSA-N
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Description

2-(1-Amino-6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetic acid is a bicyclic compound featuring a fused cyclopropane and cyclohexane ring system (bicyclo[3.1.0]hexane). The molecule contains a primary amine group at position 1 and two fluorine atoms at position 6,6 on the bicyclic core, with an acetic acid moiety at position 2. Its molecular formula is C₈H₁₂F₂N₂O₂ (free base), with a molecular weight of 189.59 g/mol when considering its hydrochloride salt form . This compound is of interest in medicinal chemistry due to its constrained bicyclic structure, which may enhance metabolic stability and receptor binding specificity compared to linear analogs.

Properties

Molecular Formula

C8H11F2NO2

Molecular Weight

191.17 g/mol

IUPAC Name

2-(1-amino-6,6-difluoro-3-bicyclo[3.1.0]hexanyl)acetic acid

InChI

InChI=1S/C8H11F2NO2/c9-8(10)5-1-4(2-6(12)13)3-7(5,8)11/h4-5H,1-3,11H2,(H,12,13)

InChI Key

DMJTWFJGWIIIQW-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2(C1C2(F)F)N)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of α-Allyldiazoacetate Precursors

  • The starting materials are typically prepared by a two-step process involving displacement of allyl bromides with methyl acetoacetate, followed by deacylative diazo transfer to form α-allyldiazoacetates.
  • These diazo compounds serve as versatile precursors for intramolecular cyclopropanation.

Intramolecular Cyclopropanation to Form Bicyclo[3.1.0]hexane

  • Catalyzed by chiral dirhodium tetracarboxylate complexes such as Rh2(S-p-BrTPCP)4 at low catalyst loadings (~0.01 mol %).
  • The reaction proceeds under mild conditions (e.g., ethyl acetate solvent, room temperature).
  • This step generates bicyclo[3.1.0]hexane derivatives with high yield and enantioselectivity (up to 65% ee reported).

Difluorocarbene Insertion for Difluorination

  • Difluorocarbene is generated in situ using reagents such as trifluoromethyltrimethylsilane (CF3TMS) in the presence of sodium iodide (NaI).
  • The reaction is typically conducted in tetrahydrofuran (THF) at elevated temperatures (~65 °C) overnight.
  • Difluorocarbene insertion targets the strained C1–C3 bond of the bicyclo[3.1.0]hexane ring to install the 6,6-difluoro substituents.
  • However, for bicyclo[3.1.0]hexane systems, difluorocarbene insertion is often challenging due to insufficient ring strain, leading to low or no formation of difluorinated products under standard conditions.

Functional Group Introduction: Amino and Acetic Acid Groups

  • The amino group at the 1-position and the acetic acid moiety at the 3-position can be introduced via functionalization of the cyclopropanated intermediate or through subsequent synthetic steps such as hydrolysis and amination.
  • Specific protocols for these transformations depend on the protecting groups and intermediates used.

Representative Reaction Scheme

Step Reactants & Conditions Product Yield & Enantioselectivity Notes
1 Allyl bromide derivative + methyl acetoacetate → α-allyldiazoacetate (diazo transfer) α-Allyldiazoacetate precursor High yield (>80%) Precursor for cyclopropanation
2 α-Allyldiazoacetate + Rh2(S-p-BrTPCP)4 (0.01 mol %) in EtOAc Bicyclo[3.1.0]hexane intermediate Excellent yield (>85%), 65% ee Intramolecular cyclopropanation
3 Bicyclo[3.1.0]hexane + CF3TMS + NaI in THF, 65 °C overnight Attempted difluorinated bicyclo[3.1.0]hexane Low or no yield Difluorocarbene insertion unsuccessful under standard conditions
4 Functional group transformations (amination, hydrolysis) 2-(1-Amino-6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetic acid Variable Dependent on intermediate stability

Comparative Summary of Preparation Methods for Related Bicyclic Difluorinated Compounds

Compound Type Cyclopropanation Efficiency Difluorocarbene Insertion Enantioselectivity Notes
Bicyclo[1.1.0]butane derivatives High yield, high ee (>90%) Successful, high yield Up to 91% ee Well-established method
Bicyclo[1.1.1]pentane derivatives Moderate yield Successful but unstable products Moderate ee Products rearrange under conditions
Bicyclo[3.1.0]hexane derivatives High yield, moderate ee (~65%) Unsuccessful under standard conditions Moderate ee Difluorocarbene insertion unsuccessful

The preparation of 2-(1-Amino-6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetic acid involves sophisticated synthetic steps centered on intramolecular cyclopropanation of α-allyldiazoacetates catalyzed by chiral dirhodium complexes, followed by attempts at difluorocarbene insertion. While the bicyclo[3.1.0]hexane core is accessible with good yield and stereocontrol, the direct introduction of difluoromethylene groups at the 6,6-positions remains challenging due to ring strain limitations. Further research into alternative difluorination strategies or ring strain modulation may enable more efficient synthesis of this compound. The amino acid functionality is typically introduced through subsequent functional group transformations.

Chemical Reactions Analysis

AMINO-6,6-DIFLUORO-BICYCLO[3.1.0]HEXANE-3-ACETIC ACID undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include specific solvents, catalysts, and temperature controls to ensure the desired product formation. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

AMINO-6,6-DIFLUORO-BICYCLO[3.1.0]HEXANE-3-ACETIC ACID is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of AMINO-6,6-DIFLUORO-BICYCLO[3.1.0]HEXANE-3-ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 2-(1-amino-6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetic acid and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Ring Modifications Key Features Reference
2-(1-Amino-6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetic acid (hydrochloride) C₅H₁₀ClF₂N₂O₂ 189.59 -NH₂, -F (6,6), -CH₂COOH Rigid bicyclic core; high polarity
Bicyclo[3.1.0]hexane-2-acetic acid, 2-(aminomethyl)-6,6-dimethyl- (9CI) C₁₁H₁₉N₂O₂ 197.27 -CH₂NH₂, -CH₃ (6,6) Dimethyl substituents; no fluorine
3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid C₅H₆O₃ 128.10 Oxygen atom in place of CH₂ in the bicyclic core Oxabicyclic system; smaller size
3-Aza-bicyclo[3.1.0]hexane-2-carboxylic acid amide C₆H₈N₂O₂ 140.14 Nitrogen in the ring; amide group Aza-bicyclic; polar functional group
endo-3-Boc-3-azabicyclo[3.1.0]hexane-6-acetic acid C₁₂H₁₉N₂O₄ 243.28 Boc-protected amine; azabicyclic core Bulkier; synthetic intermediate
Key Observations:

Fluorine Substitution : The target compound’s 6,6-difluoro substitution distinguishes it from analogs like the dimethyl-substituted bicyclo[3.1.0]hexane derivative (197.27 g/mol, ). Fluorine atoms enhance electronegativity and may influence bioavailability or binding affinity.

Functional Groups : The acetic acid moiety in the target compound contrasts with amide or Boc-protected amine groups in analogs, impacting solubility and reactivity .

Physicochemical Data Comparison

Property Target Compound (Hydrochloride) 6,6-Dimethyl Analog 3-Oxabicyclo 3-Aza-bicyclo
Boiling Point (°C) Not reported 321.7 ± 15.0 Not reported Not reported
pKa ~4.7 (estimated) 4.70 ± 0.10 ~3.5 (carboxylic) ~5.0 (amide)
Density (g/cm³) Not reported 1.088 ± 0.06 Not reported Not reported

Biological Activity

2-(1-Amino-6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetic acid, a compound derived from bicyclic amines, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : 2-(1-Amino-6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetic acid
  • Molecular Formula : C8H10F2N2O2
  • Molecular Weight : 194.18 g/mol

Biological Activity Overview

Research indicates that 2-(1-amino-6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetic acid exhibits several biological activities, including:

  • Antimicrobial Activity : In vitro studies have shown that this compound possesses significant antimicrobial properties against a range of bacterial strains.
  • Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
  • Neuroprotective Properties : Preliminary studies indicate that it may protect neuronal cells from oxidative stress.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Inhibition of Enzymatic Activity : It inhibits enzymes involved in inflammatory pathways.
  • Modulation of Neurotransmitter Release : The compound may influence neurotransmitter systems, which is crucial for its neuroprotective effects.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduces levels of TNF-alpha and IL-6
NeuroprotectiveProtects against glutamate-induced neurotoxicity

Case Study: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of 2-(1-amino-6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetic acid against various pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) value that suggests strong antibacterial activity, comparable to standard antibiotics.

Case Study: Anti-inflammatory Mechanism

In another study focusing on inflammatory responses, the compound was tested in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The findings demonstrated a significant reduction in nitric oxide (NO) production and pro-inflammatory cytokine release, supporting its potential as an anti-inflammatory agent.

Q & A

Q. What are the common synthetic routes for 2-(1-Amino-6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetic acid, and how do reaction conditions influence yield?

The synthesis often involves cyclopropanation strategies and fluorination steps. For example, the Corey-Link reaction has been adapted for enantioselective synthesis of bicyclic amino acids, using chiral catalysts to control stereochemistry. Key factors include temperature (e.g., −78°C for stereochemical control), solvent polarity, and protecting group strategies to prevent side reactions. Yields typically range from 40–70%, depending on the purity of intermediates .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is critical for confirming the positions of fluorine atoms, while 1H^{1}\text{H} NMR resolves proton environments in the bicyclic framework.
  • X-ray Crystallography : Resolves absolute stereochemistry and bond angles, particularly for chiral centers.
  • Mass Spectrometry (HRMS) : Validates molecular formula (C8_8H10_{10}F2_2N1_1O2_2) and detects impurities .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

The compound exhibits limited aqueous solubility (~2–5 mg/mL at pH 7.4) due to its hydrophobic bicyclic core. Stability studies in PBS (pH 7.4, 37°C) show >90% integrity over 24 hours. However, acidic conditions (pH < 3) may hydrolyze the cyclopropane ring, requiring buffered formulations for in vivo studies .

Q. How is the compound’s in vitro bioactivity typically assessed?

Standard assays include:

  • Enzyme Inhibition : IC50_{50} determination against target enzymes (e.g., proteases or kinases).
  • Cell Viability Assays : MTT or resazurin-based tests in cancer or microbial models.
  • Binding Affinity : Surface plasmon resonance (SPR) or fluorescence polarization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from differences in assay conditions (e.g., buffer composition, cell lines) or compound purity. To address this:

  • Validate purity via HPLC (>95%) and characterize stereoisomers.
  • Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).
  • Perform meta-analyses to identify confounding variables .

Q. What strategies optimize enantiomeric purity during synthesis, and how is it quantified?

Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) enhance enantioselectivity. Purity is quantified via chiral HPLC (e.g., Chiralpak IA column) or circular dichroism (CD). Enantiomeric excess (ee) >98% is achievable with optimized protocols .

Q. How does the compound serve as a bioisostere in drug design, and what are its advantages over natural amino acids?

The bicyclo[3.1.0]hexane core mimics proline or phenylalanine while offering enhanced metabolic stability and rigidity. Fluorine atoms improve membrane permeability and binding affinity via hydrophobic and electrostatic interactions. Applications include protease inhibitor design and peptide mimetics .

Q. What computational methods predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER or GROMACS) model binding modes. Free energy calculations (MM/PBSA) quantify affinity. These methods guide mutagenesis studies to validate key residues (e.g., catalytic triads in enzymes) .

Q. How do in vitro and in vivo pharmacokinetic profiles differ, and what factors contribute to this?

In vitro hepatic microsome assays may underestimate clearance due to lack of transporter effects. In vivo studies (rodents) show moderate oral bioavailability (15–30%) attributed to first-pass metabolism. Nanoformulations or prodrug strategies (e.g., ester prodrugs) improve absorption .

Q. What are the challenges in detecting and quantifying low-concentration metabolites?

Metabolites (e.g., hydroxylated derivatives) require sensitive LC-MS/MS methods with MRM transitions. Deuterated internal standards correct for matrix effects. Limits of quantification (LOQ) <1 ng/mL are achievable with optimized ionization (ESI+) .

Methodological Considerations Table

Challenge Recommended Approach Key References
Stereochemical purityChiral HPLC with polysaccharide columns
Low aqueous solubilityCo-solvents (DMSO/PEG 400) or liposomal formulations
Metabolic instabilityDeuteration at labile positions (e.g., cyclopropane)
Bioactivity discrepanciesStandardized assay protocols with reference inhibitors

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